BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: A Multifaceted Building Block in
Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Borono-3-methylbenzoic acid

Cat. No.: B114199

4-Borono-3-methylbenzoic acid, with CAS Number 158429-66-4, is a bifunctional aromatic
compound that has garnered significant attention in the field of organic chemistry.[1] Its
structure uniquely combines a boronic acid moiety [-B(OH)z] and a carboxylic acid moiety |-
COOH] on a toluene scaffold. This dual functionality makes it an exceptionally versatile
reagent, serving as a cornerstone for the construction of complex molecular architectures.
While the boronic acid group is a venerable participant in carbon-carbon bond formation,
particularly in palladium-catalyzed cross-coupling reactions, the carboxylic acid group provides
a convenient handle for subsequent derivatization, such as amidation or esterification. This
guide, intended for researchers and professionals in drug development and materials science,
elucidates the core applications, mechanistic underpinnings, and practical methodologies
associated with this valuable synthetic intermediate.

Physicochemical Properties and Structural
Attributes

Understanding the inherent properties of 4-Borono-3-methylbenzoic acid is fundamental to
its effective application. These characteristics dictate its reactivity, solubility, and handling
requirements.
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Property Value Reference
CAS Number 158429-66-4 [1]
Molecular Formula CsH9BOa4 [1][2]
Molecular Weight 179.97 g/mol [11[2]
Appearance Solid [1112]
(2-Methyl-4-
carboxyphenyl)boronic acid, 4-
Synonyms [1112]

(dihydroxyboranyl)-3-
methylbenzoic acid

The spatial arrangement of the functional groups is critical. The methyl group at position 3,
ortho to the boronic acid, can exert steric and electronic influences on the reactivity of the
boron center, potentially affecting transmetalation rates in cross-coupling reactions. The para-
relationship between the boronic acid and the carboxylic acid allows for the synthesis of linear,
rigid biaryl structures, a common motif in pharmacologically active compounds and functional
materials.

Caption: Structure of 4-Borono-3-methylbenzoic acid.

The Cornerstone Application: Suzuki-Miyaura
Cross-Coupling

The most prominent role of 4-Borono-3-methylbenzoic acid is as a coupling partner in the
Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed process forges a carbon-carbon bond
between an organoboron compound and an organohalide (or triflate), and it is a pillar of
modern organic synthesis due to its mild conditions, functional group tolerance, and the low
toxicity of its boron-containing byproducts.[5][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving
three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The
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efficacy of the reaction hinges on the careful selection of a palladium catalyst, a base, and a
solvent system.

o Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (Art-X) to
form a Pd(ll) intermediate.

e Transmetalation: This is the crucial step where the organic moiety from the boronic acid is
transferred to the palladium center. The process requires activation of the boronic acid by a
base (e.g., COs2~, OH").[7][8] The base coordinates to the electron-deficient boron atom,
forming a more nucleophilic "ate" complex (e.qg., [Ar?-B(OH)s]~), which facilitates the transfer
of the aryl group (Ar?) to the palladium, displacing the halide.

¢ Reductive Elimination: The two organic groups (Art and Ar2) on the Pd(ll) complex couple
and are eliminated from the metal center, forming the new biaryl product (Ar*-Ar?) and
regenerating the active Pd(0) catalyst.[6][7]

Catalyst
Reductive Elimination -g-X8deneration Pd(0)L> Ar-Ar

Oxidative Addition Ar-Pd(ll)L2-Ar2 Ar?B(OH): + Base

Transmetalation Ar-Pd(Il)L2-X Art-X

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura
coupling of an aryl bromide with 4-Borono-3-methylbenzoic acid.

Objective: Synthesize a biaryl carboxylic acid via palladium-catalyzed cross-coupling.
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Materials:

Aryl Bromide (1.0 eq)

4-Borono-3-methylbenzoic acid (1.2 eq)

Palladium Catalyst (e.g., Pd(PPhs)a4, 3-5 mol%)

Base (e.g., K2COs or Na2COs, 2.0-3.0 eq)

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/\Water)

Methodology:

Inert Atmosphere Preparation (Causality: Catalyst Protection): To a dry, oven-baked round-
bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide
(1.0 eq), 4-Borono-3-methylbenzoic acid (1.2 eq), base (3.0 eq), and palladium catalyst
(0.03-0.05 eq). The use of an inert atmosphere is critical because the Pd(0) catalyst is
sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic
cycle.

Solvent Addition and Degassing (Causality: Oxygen Removal): Add the chosen solvent
system (e.g., Toluene/Water, 4:1). Degas the mixture thoroughly by bubbling argon or
nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step
is a robust measure to remove any residual dissolved oxygen, ensuring catalyst longevity
and reaction efficiency.[9]

Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to a specified
temperature (typically 80-100 °C) and stir vigorously.[9] The elevated temperature provides
the necessary activation energy for the oxidative addition and reductive elimination steps to
proceed at a practical rate. Monitor the reaction progress by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification (Causality: Product Isolation): Upon completion, cool the mixture to
room temperature. Dilute with water and acidify with 1M HCI to protonate the carboxylic acid,
causing it to precipitate or become extractable into an organic solvent. Extract the aqueous
layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with
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brine, dry over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under reduced
pressure. The crude product can then be purified by column chromatography or
recrystallization to yield the pure biaryl product.

Synthesis of 4-Borono-3-methylbenzoic acid

The precursor for this valuable reagent is typically 4-bromo-3-methylbenzoic acid (CAS 7697-
28-1).[10][11][12] The synthesis involves the conversion of the aryl bromide to the
corresponding boronic acid. A common laboratory-scale approach is through lithium-halogen
exchange followed by quenching with a trialkyl borate.

(Start: 4-Bromo-3-methylbenzoic ac@

:

@. Protection of Carboxylic Acid (e.g., Esterificatio@

:

@. Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C)

:

(3. Borylation (Quench with B(OR)a))

:

@. Acidic Hydrolysis (Deprotection and Boronic Acid Formatio@

Product: 4-Borono-3-methylbenzoic acid

Click to download full resolution via product page

Caption: General synthetic workflow for 4-Borono-3-methylbenzoic acid.
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Utility in Medicinal Chemistry and Drug
Development

The introduction of the boronic acid functional group into bioactive molecules can significantly
alter their physicochemical and pharmacokinetic properties, often leading to improved activity.
[13][14] Boron-containing compounds, once viewed with suspicion regarding toxicity, are now
recognized as a valuable class of therapeutic agents, exemplified by the FDA-approved
proteasome inhibitor Bortezomib (Velcade®).[13][15][16]

4-Borono-3-methylbenzoic acid is a key building block for constructing biaryl scaffolds, which
are prevalent in many drug candidates. The biaryl motif provides a rigid framework that can
effectively orient other functional groups to interact with biological targets such as enzymes or
receptors. The carboxylic acid function on the molecule serves as a versatile attachment point
for linking to other parts of a drug molecule or for modulating solubility and cell permeability. Its
application can be seen in the synthesis of inhibitors for various enzymes and as scaffolds for
developing new anti-inflammatory, anti-viral, and anti-cancer agents.[13][14]

Conclusion

4-Borono-3-methylbenzoic acid is more than just a chemical intermediate; it is a strategic tool
in the arsenal of the modern organic chemist. Its primary role as a substrate in the robust and
reliable Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex
biaryl structures. The presence of both a reactive boronic acid and a versatile carboxylic acid
on a single, well-defined scaffold provides a direct route to molecules of high value in
pharmaceutical and materials science research. A thorough understanding of its properties, the
mechanisms of its core reactions, and proven experimental protocols is essential for leveraging
its full synthetic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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